molecular formula C13H12N4O2S2 B11092922 5-{(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

5-{(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11092922
M. Wt: 320.4 g/mol
InChI Key: UTEALGKOAORRBW-CHHVJCJISA-N
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Description

5-{(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl}-3-(methylsulfanyl)-1,2-thiazole-4-carbonitrile: is a synthetic molecule with potential applications in various fields. Its structure consists of a thiazole ring fused with a phenyl group and a hydrazine moiety. Let’s dive deeper into its synthesis, reactions, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One approach is through the condensation of a hydrazine derivative with a thiazole precursor. The specific synthetic route may vary, but key steps include the formation of the hydrazone intermediate and subsequent cyclization to yield the target compound.

Reaction Conditions::

    Hydrazone Formation: The reaction typically occurs under acidic conditions, using a hydrazine derivative (such as hydrazine hydrate) and the appropriate aldehyde or ketone.

    Cyclization: Cyclization of the hydrazone with a thiazole precursor (e.g., 2-aminothiazole) occurs under basic conditions.

Industrial Production:: While industrial-scale production methods may differ, the synthetic route described above provides a foundation for large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.

    Reduction: Reduction reactions can modify the functional groups, affecting its biological activity.

    Substitution: Substitution reactions at the carbonitrile group or other sites are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution conditions (e.g., using alkyl halides or amines).

Major Products:: The major products depend on the specific reaction conditions and functional groups involved. Isolation and characterization are essential to identify intermediates and final products.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: Its potential pharmacological properties make it valuable for drug discovery.

Biology and Medicine::

    Antioxidant Properties: Due to its phenolic groups, it may exhibit antioxidant effects.

    Anti-inflammatory Activity: It could modulate inflammatory pathways.

    Anticancer Potential: Further studies are needed to explore its impact on cancer cells.

Industry::

    Materials Science: Its unique structure may find applications in materials design.

    Agrochemicals: It might serve as a lead compound for pesticide development.

Mechanism of Action

The compound’s mechanism of action likely involves interactions with cellular targets, such as enzymes or receptors. Further research is necessary to elucidate specific pathways.

Comparison with Similar Compounds

While this compound’s uniqueness lies in its specific structure, related compounds include other thiazoles, hydrazines, and phenolic derivatives. Exploring their similarities and differences can provide valuable insights.

Properties

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

IUPAC Name

5-[(2Z)-2-[1-(3,4-dihydroxyphenyl)ethylidene]hydrazinyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C13H12N4O2S2/c1-7(8-3-4-10(18)11(19)5-8)15-16-12-9(6-14)13(20-2)17-21-12/h3-5,16,18-19H,1-2H3/b15-7-

InChI Key

UTEALGKOAORRBW-CHHVJCJISA-N

Isomeric SMILES

C/C(=N/NC1=C(C(=NS1)SC)C#N)/C2=CC(=C(C=C2)O)O

Canonical SMILES

CC(=NNC1=C(C(=NS1)SC)C#N)C2=CC(=C(C=C2)O)O

Origin of Product

United States

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